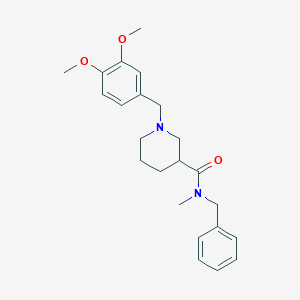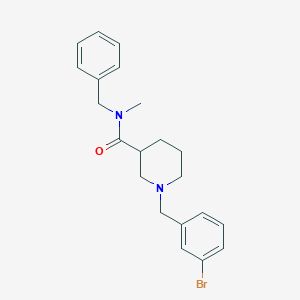![molecular formula C17H18N2O2 B246918 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have a wide range of biological effects.
作用机制
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anti-inflammatory and immunomodulatory effects in the immune system. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been shown to have analgesic effects in animal models of pain and has been suggested as a potential therapeutic agent for the treatment of chronic pain.
实验室实验的优点和局限性
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which allows for the study of the specific effects of cannabinoid receptor activation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole also has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids. It may also have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole. One area of interest is the development of more selective agonists of the cannabinoid receptors that could be used as therapeutic agents. Another area of interest is the study of the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole on different physiological systems, such as the cardiovascular and respiratory systems. Finally, the development of more advanced methods for the synthesis of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds could facilitate further research in this area.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole is a synthetic cannabinoid that has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been found to have a wide range of biochemical and physiological effects and has been suggested as a potential therapeutic agent for the treatment of various diseases. While 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool, it also has some limitations that need to be taken into account. Further research is needed to fully understand the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds and to develop new therapeutic agents based on these compounds.
合成方法
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-methoxyphenyl)propan-2-ol with 3-bromopropylphenoxy benzene in the presence of a base to yield the intermediate 1-[3-(2-methoxyphenoxy)propyl]benzene. This intermediate is then reacted with 1H-indazole-3-carboxylic acid in the presence of a coupling agent to yield 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole.
科学研究应用
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been used to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, and addiction. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has also been used in studies to evaluate the potential therapeutic applications of cannabinoids in the treatment of various diseases.
属性
产品名称 |
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
1-[3-(2-methoxyphenoxy)propyl]indazole |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-4-5-10-17(16)21-12-6-11-19-15-8-3-2-7-14(15)13-18-19/h2-5,7-10,13H,6,11-12H2,1H3 |
InChI 键 |
FONHOINDPDZSHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
规范 SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)




![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)